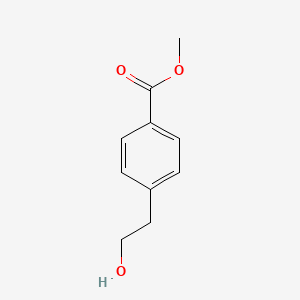

4-(2-hidroxietil)benzoato de metilo

Descripción general

Descripción

“Methyl 4-(2-hydroxyethyl)benzoate” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . This compound is used in laboratory chemicals and for the synthesis of substances .

Synthesis Analysis

The synthesis of “Methyl 4-(2-hydroxyethyl)benzoate” involves two stages . In the first stage, sodium hydroxide is added to a solution of the compound in methanol and water at ambient temperature. The mixture is stirred for 2 days at ambient temperature . In the second stage, water is added and the mixture is extracted with ether. The aqueous layer is acidified with HCl to pH = 1, and the white solid is filtered out .Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-hydroxyethyl)benzoate” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 3 hydrogen bonds . The compound has a molar refractivity of 49.1±0.3 cm³ and a polarizability of 19.5±0.5 10^-24 cm³ .Chemical Reactions Analysis

“Methyl 4-(2-hydroxyethyl)benzoate” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

“Methyl 4-(2-hydroxyethyl)benzoate” has a density of 1.1±0.1 g/cm³ and a boiling point of 302.8±25.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.3±3.0 kJ/mol . The compound has a flash point of 129.4±15.9 °C . It has a molar volume of 157.6±3.0 cm³ .Aplicaciones Científicas De Investigación

Agricultura: Desarrollo de Biopesticidas

El 4-(2-hidroxietil)benzoato de metilo se presenta como un insecticida ambientalmente seguro. Los estudios han destacado su eficacia contra una variedad de plagas agrícolas sin los impactos negativos en la salud humana o el medio ambiente que suelen asociarse con los pesticidas sintéticos .

Medicina: Síntesis Farmacológica

Este compuesto sirve como precursor en la síntesis de diversos compuestos farmacológicamente activos. Sus derivados exhiben una gama de actividades, incluyendo propiedades antifúngicas, antihipertensivas, anticancerígenas, antiulcerosas, antipsicóticas y antivirales .

Industria Cosmética: Componente de Fragancia

En la industria cosmética, los ésteres del ácido benzoico, como el this compound, se utilizan a menudo por sus aromas agradables. Se pueden encontrar en perfumes y otros productos perfumados, contribuyendo al perfil de fragancia .

Industria Alimentaria: Agente Saborizante

Si bien la información específica sobre el this compound como agente saborizante es limitada, los ésteres relacionados se utilizan comúnmente en la industria alimentaria para realzar los sabores debido a sus notas dulces y afrutadas .

Aplicaciones Industriales: Solvente e Intermedio

El this compound se utiliza como solvente en procesos industriales debido a su capacidad para disolver diversos compuestos orgánicos. También actúa como intermediario en la síntesis de productos químicos más complejos .

Mecanismo De Acción

Target of Action

Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-(2-hydroxyethyl)benzoate is an effective inhibitor of several enzymes involved in the metabolism of carbohydrates and lipids, and it is also an effective inhibitor of the growth of bacteria and fungi. The major advantage of using Methyl 4-(2-hydroxyethyl)benzoate in laboratory experiments is that it is relatively non-toxic and has a low environmental impact. However, it is not as effective as some other compounds, and its effects may vary depending on the type of organism being studied.

Direcciones Futuras

In the future, Methyl 4-(2-hydroxyethyl)benzoate may be used in combination with other compounds to increase its efficacy. Additionally, further research is needed to better understand its mechanism of action and its potential applications in medicine and biotechnology. Furthermore, further studies are needed to explore the potential of Methyl 4-(2-hydroxyethyl)benzoate as an antioxidant, and its potential use in the development of new drugs. Finally, more research is needed to explore the potential of Methyl 4-(2-hydroxyethyl)benzoate to modulate the immune system, and its potential use in the treatment of various diseases.

Safety and Hazards

“Methyl 4-(2-hydroxyethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

Methyl 4-(2-hydroxyethyl)benzoate plays a significant role in biochemical reactions, particularly in the context of ester hydrolysis and esterification processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond, resulting in the formation of 4-(2-hydroxyethyl)benzoic acid and methanol. These interactions are crucial for understanding the metabolic pathways and the enzymatic breakdown of ester compounds in biological systems .

Cellular Effects

Methyl 4-(2-hydroxyethyl)benzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound can modulate cell signaling pathways such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in energy production .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific biomolecules, including enzymes and receptors. It binds to esterases and lipases, leading to the hydrolysis of the ester bond. This interaction results in the release of 4-(2-hydroxyethyl)benzoic acid and methanol, which can further participate in metabolic processes. Additionally, the compound may act as an inhibitor or activator of certain enzymes, influencing their activity and downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-(2-hydroxyethyl)benzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymatic activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-(2-hydroxyethyl)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause adverse effects such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

Methyl 4-(2-hydroxyethyl)benzoate is involved in metabolic pathways that include ester hydrolysis and subsequent oxidation. The hydrolysis of the ester bond by esterases and lipases produces 4-(2-hydroxyethyl)benzoic acid and methanol. The benzoic acid derivative can further undergo oxidation to form various metabolites, which are then excreted from the body. These metabolic pathways are essential for understanding the compound’s biotransformation and elimination .

Transport and Distribution

Within cells and tissues, Methyl 4-(2-hydroxyethyl)benzoate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues depend on its physicochemical properties and the presence of specific transporters .

Subcellular Localization

Methyl 4-(2-hydroxyethyl)benzoate exhibits subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .

Propiedades

IUPAC Name |

methyl 4-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDZPYBADRFBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555549 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46190-45-8 | |

| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)